molecular formula C10H12O4 B7764946 2-(4-Methoxyphenoxy)propanoic acid CAS No. 4276-74-8

2-(4-Methoxyphenoxy)propanoic acid

Katalognummer: B7764946
CAS-Nummer: 4276-74-8
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: MIEKOFWWHVOKQX-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenoxy)propanoic acid is an organic compound known for its role as a sweetness inhibitor. It is used to reduce the sweetness intensity of various sweeteners in food products. This compound has applications in the food industry, particularly in products where excessive sweetness needs to be controlled .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that this compound interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.

Cellular Effects

In terms of cellular effects, this compound has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .

Molecular Mechanism

It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that this compound may have long-term effects on sweetness perception .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the esterification reaction between phenol and bromoacetic acid. The process involves the reaction of phenol with sodium carbonate to form phenoxide, which then reacts with bromoacetic acid to produce this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can modify its aromatic ring[][4].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions[][4].

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds and alcohol derivatives[4][4].

Wissenschaftliche Forschungsanwendungen

Lipid-Lowering Effects

Research indicates that 2-(4-methoxyphenoxy)propanoic acid and its sodium salt are effective in managing hyperlipidemia. They function similarly to fenofibrate, a commonly used fibrate medication. Studies have demonstrated that this compound can significantly reduce total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). These effects were observed in animal models, where administration of the compound resulted in improved lipid profiles after three weeks of treatment .

Table 1: Lipid Profile Changes Induced by this compound

ParameterBefore TreatmentAfter Treatment
Total Cholesterol (TC)HighReduced
Triglycerides (TG)HighReduced
LDL CholesterolHighReduced
HDL CholesterolLowIncreased

The compound's safety profile is notable, as it is generally recognized as safe and non-toxic, making it a promising candidate for further pharmacological development .

Preventive Healthcare

Beyond treating existing conditions, this compound may serve as a preventive agent against hyperlipidemia, particularly in populations at risk due to high-fat diets. Its application as a dietary supplement could help mitigate the risk of cardiovascular diseases associated with elevated lipid levels .

Sweetness Inhibition

Another significant application of this compound is its role as a sweetness inhibitor. Studies have shown that Na-PMP effectively reduces the sweetness intensity of various sweeteners, including sucrose and aspartame. This property has led to its approval for use in confectionery products in the United States at concentrations up to 150 parts per million (ppm) .

Table 2: Sweetness Inhibition by Na-PMP on Various Sweeteners

Sweetener TypeSweetness Rating Reduction (%)
SucroseSignificant
AspartameSignificant
SteviosideModerate
Acesulfame-KMinor

The mechanism behind this inhibition may involve competitive binding to sweet taste receptors, suggesting potential applications in formulating low-calorie or sugar-free products .

Clinical Research

A study conducted on the effects of Na-PMP on a panel of trained tasters revealed that it selectively inhibited sweetness without affecting bitterness perception. This finding supports the idea that distinct receptor sites exist for sweet and bitter tastes .

Food Science Applications

In food science, Na-PMP's ability to modulate sweetness is being explored for creating healthier food options that maintain palatability while reducing caloric intake from sugars .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(4-Bromophenoxy)propanoic acid
  • 2-(4-Methylphenoxy)propanoic acid

Uniqueness

2-(4-Methoxyphenoxy)propanoic acid is unique due to its specific structure, which allows it to effectively inhibit sweetness without affecting other taste perceptions. Its methoxy group at the para position plays a crucial role in its inhibitory activity, making it distinct from other similar compounds .

Biologische Aktivität

2-(4-Methoxyphenoxy)propanoic acid, also known as lactisole or Na-PMP, is a compound that has garnered attention for its unique biological activity, particularly in the realm of taste modulation. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 13794-15-5

This compound primarily functions as a sweet taste receptor antagonist . It selectively binds to the T1R2+T1R3 heterodimer, inhibiting the interaction between sweet tastants and receptors, thereby reducing perceived sweetness. This competitive inhibition has been demonstrated across various sweeteners, including sucrose and aspartame .

Key Mechanisms:

  • Competitive Inhibition : Na-PMP acts by blocking sweet taste receptors without affecting other taste modalities such as bitterness .
  • Receptor Sensitization : Pre-treatment with Na-PMP can sometimes enhance sweetness perception for specific sweeteners, indicating a complex interaction with taste receptors .

Sweetness Inhibition Studies

Research has shown that Na-PMP effectively reduces sweetness intensity across a range of sweeteners. A study involving a trained sensory panel found that Na-PMP significantly blocked sweetness for 12 out of 15 tested sweeteners at concentrations of 250 and 500 ppm . Notably, it demonstrated varying efficacy depending on the type of sweetener and the area of the tongue stimulated.

Sweetener TypeSweetness Reduction (%)
SucroseSignificant
AspartameSignificant
Monoammonium GlycyrrhizinateMinimal
Neohesperidin DihydrochalconeMinimal

Case Studies

  • Regional Variation in Sweet Suppression :
    A study by Warnock and Delwiche (2006) highlighted differences in sweetness suppression efficacy across various areas of the mouth. Participants rated sweetness, sourness, and bitterness under different conditions with and without Na-PMP. Results indicated significant suppression of sweetness perception across all stimulation areas .
  • Temporal Properties :
    Another investigation assessed the temporal effects of Na-PMP on sweetness intensity and persistence. It was found that while sweetness intensity was reduced, bitterness remained unaffected at tested concentrations .

Applications in Industry and Research

Given its ability to modulate sweetness perception, this compound has potential applications in several fields:

  • Food Industry : It can be utilized to create low-calorie food products by reducing sugar content while maintaining flavor.
  • Pharmacology : Research is ongoing into its use as an anti-obesity agent due to its ability to inhibit sugar intake.
  • Sensory Research : Na-PMP serves as a valuable tool for studying taste receptor mechanisms and their physiological implications.

Eigenschaften

CAS-Nummer

4276-74-8

Molekularformel

C10H12O4

Molekulargewicht

196.20 g/mol

IUPAC-Name

(2S)-2-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI-Schlüssel

MIEKOFWWHVOKQX-ZETCQYMHSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Isomerische SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC

Kanonische SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

melting_point

65 - 66 °C

Physikalische Beschreibung

Solid

Löslichkeit

3129 mg/L @ 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?

A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of this compound in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.

Q2: Are there regional differences in how effectively this compound suppresses sweetness perception?

A: Research indicates that the sweetness suppression by this compound can vary depending on the area of the tongue stimulated. [] Specifically, when this compound is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of this compound as a sweetness inhibitor.

Q3: Beyond its taste-modifying properties, are there other applications for this compound?

A: While the provided research primarily focuses on the sensory aspects of this compound, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.

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